molecular formula C8H3Na3O7S B1601650 4-Sulfophthalic acid trisodium salt CAS No. 3325-08-4

4-Sulfophthalic acid trisodium salt

Cat. No.: B1601650
CAS No.: 3325-08-4
M. Wt: 312.14 g/mol
InChI Key: IWFDIIDATFUMQH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfophthalic acid trisodium salt is an organic compound with the chemical formula C8H3Na3O7S. It is a trisodium salt of 4-sulfophthalic acid, characterized by the presence of a sulfonic acid group and two carboxylate groups. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .

Preparation Methods

4-Sulfophthalic acid trisodium salt is typically synthesized through the reaction of 4-sulfophthalic acid with sodium hydroxide. The process involves dissolving 4-sulfophthalic acid in water and then adding sodium hydroxide to the solution. The mixture is then filtered and crystallized to obtain the trisodium salt . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

4-Sulfophthalic acid trisodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

    Complexation: It can form complexes with metal ions, which is useful in various applications

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Sulfophthalic acid trisodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Sulfophthalic acid trisodium salt can be compared with other similar compounds, such as:

  • 5-Sulfoisophthalic acid sodium salt
  • Dimethyl 5-sulfoisophthalate sodium salt
  • Copper phthalocyanine-3,4′,4″,4″′-tetrasulfonic acid tetrasodium salt
  • Sulfosuccinic acid solution

These compounds share similar functional groups but differ in their specific chemical structures and properties. This compound is unique due to its specific arrangement of sulfonic and carboxylate groups, which confer distinct reactivity and applications .

Properties

IUPAC Name

trisodium;4-sulfonatophthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFDIIDATFUMQH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Na3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546731
Record name Trisodium 4-sulfonatobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3325-08-4
Record name Trisodium 4-sulfonatobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfophthalic acid trisodium salt
Reactant of Route 2
4-Sulfophthalic acid trisodium salt
Reactant of Route 3
4-Sulfophthalic acid trisodium salt
Reactant of Route 4
4-Sulfophthalic acid trisodium salt
Reactant of Route 5
4-Sulfophthalic acid trisodium salt
Reactant of Route 6
4-Sulfophthalic acid trisodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.